Myrcenyl methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including myrcenyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . Other methods include the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, and transition metal-free coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Myrcenyl methyl ether, like other ethers, is relatively unreactive towards most reagents, making it an excellent solvent for reactions . it can undergo acidic cleavage, where the C–O bond is broken by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction typically proceeds via an S_N2 or S_N1 mechanism, depending on the substituents attached to the ether .
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents can convert ethers to esters or carboxylic acids, though this is less common for this compound.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation: Esters or carboxylic acids.
Scientific Research Applications
Myrcenyl methyl ether is used in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In studies involving the interaction of ethers with biological membranes.
Medicine: Potential use in drug formulation due to its solvent properties.
Industry: As a flavoring agent in food and beverages.
Mechanism of Action
The mechanism of action of myrcenyl methyl ether primarily involves its role as a solvent. It can dissolve non-polar substances, facilitating reactions in organic synthesis. In biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound processes .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with similar solvent properties but a lower boiling point.
Tetrahydrofuran (THF): A cyclic ether with higher polarity and different solvent properties.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring, used in perfumery and as a solvent.
Uniqueness: Myrcenyl methyl ether is unique due to its specific structure, which imparts a piney, resinous aroma and makes it suitable for use as a flavoring agent . Its solubility properties also make it distinct from other ethers, allowing it to be used in specific industrial applications.
Properties
CAS No. |
24202-00-4 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7-methoxy-7-methyl-3-methylideneoct-1-ene |
InChI |
InChI=1S/C11H20O/c1-6-10(2)8-7-9-11(3,4)12-5/h6H,1-2,7-9H2,3-5H3 |
InChI Key |
ZOSWMSOQJPTZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)OC |
density |
0.841-0.849 (20°) |
physical_description |
Colourless liquid; piney resinous aroma |
solubility |
Very slightly soluble in water; soluble in non-polar sovents Slightly soluble (in ethanol) |
Origin of Product |
United States |
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